(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid
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Overview
Description
(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a methylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding (Z)-alkene intermediate.
Oxidation: The intermediate is then oxidized to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium fluoride (NaF) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, ketones, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the fluoro group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the methoxy group can modulate the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-Chloro-4-methoxyphenyl)-2-methylprop-2-enoic acid: Similar structure but with a chloro group instead of a fluoro group.
(Z)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylprop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is unique due to the combination of the fluoro and methoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6H,1-2H3,(H,13,14)/b7-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUJMDMWUVYMCY-ALCCZGGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC(=C(C=C1)OC)F)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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